RORγ Inverse Agonist Activity: Target 2-Methoxy vs. Comparator 2,6-Difluoro Analog
The 2,6-difluoro analog (CAS 898447-84-2, CHEMBL1592140) exhibits inverse agonist activity at the human RORc ligand-binding domain with an EC50 of 2.10 × 10³ nM (2.1 µM) [1]. No published RORγ activity data exist for the target 2-methoxy compound. This ortho-methoxy substitution explores an SAR vector distinct from the ortho,ortho'-difluoro motif and represents an unexplored region of the benzamide substituent chemical space within this chemotype [2].
| Evidence Dimension | RORγ (RORc) inverse agonist potency |
|---|---|
| Target Compound Data | No published data available |
| Comparator Or Baseline | 2,6-Difluoro analog (CAS 898447-84-2): EC50 = 2.1 µM |
| Quantified Difference | Cannot be calculated; target compound is an unexplored SAR probe in this assay system |
| Conditions | N-terminal 6xHis-tagged human RORc LBD (residues 241–486) expressed in bacterial system; inverse agonist mode |
Why This Matters
The absence of RORγ activity data for the 2-methoxy analog creates an opportunity to explore whether ortho-methoxy substitution retains, abolishes, or inverts the inverse agonist phenotype observed for the ortho,ortho'-dihalo pattern, making this compound valuable for negative data generation or novel SAR exploration.
- [1] BindingDB Entry BDBM50121934 (CHEMBL1592140). EC50 = 2.10E+3 nM for inverse agonist activity at N-terminal 6xHis-tagged human RORc ligand binding domain (241–486). Deposited 2016-06-12. View Source
- [2] Lycera Corp.; Merck Sharp and Dohme LLC. N-Sulfonylated Tetrahydroquinolines and Related Bicyclic Compounds for Inhibition of RORγ Activity and the Treatment of Disease. U.S. Patent 9,512,111 B2, issued December 5, 2016. View Source
